(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride
CAS No.: 1206825-53-7
Cat. No.: VC0174020
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.135
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206825-53-7 |
---|---|
Molecular Formula | C7H18Cl2N2 |
Molecular Weight | 201.135 |
IUPAC Name | (3R,4R)-N,4-dimethylpiperidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-6-3-4-9-5-7(6)8-2;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Standard InChI Key | BGWDWHDPGXWNAX-VJBFUYBPSA-N |
SMILES | CC1CCNCC1NC.Cl.Cl |
Introduction
Chemical Identity and Structure
(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative with two defined stereogenic centers. The compound features a piperidine ring with methyl substituents at the nitrogen atom and at the 4-position, along with an amine group at the 3-position. Its dihydrochloride salt form improves stability and solubility characteristics compared to the free base.
Basic Identifiers
Structural Characteristics
The compound contains a piperidine ring with two chiral centers at positions 3 and 4, both with R configuration. This specific stereochemistry is crucial for its biological activity and applications in pharmaceutical synthesis. The 3D structural conformation determines its ability to interact with targeted enzyme active sites, particularly in JAK inhibitor pathways .
Physical and Chemical Properties
The physical and chemical properties of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride are important considerations for its storage, handling, and application in synthetic processes.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Melting Point | 249-251°C |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 24.1 Ų |
Chemical Properties
The compound exhibits several key chemical properties that influence its reactivity and applications:
-
Solubility: It is slightly soluble in aqueous acidic solutions, DMSO (particularly when heated and sonicated), and methanol . This solubility profile is important for its application in various synthetic procedures.
-
Stability: The compound requires storage under specific conditions to maintain its integrity. Recommended storage is under inert gas (nitrogen or argon) at 2-8°C .
-
Reactivity: As a secondary amine, it can participate in various nucleophilic substitution reactions. The compound can also undergo oxidation, reduction, and acylation reactions typical of amines.
Synthesis and Production Methods
Several synthetic routes have been developed for the preparation of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride, with optimization focusing on stereoselectivity, yield, and industrial scalability.
Synthetic Routes
One established synthetic pathway involves:
-
Starting Material Selection: Beginning with appropriate pyridine derivatives such as 3-amino-4-methylpyridine .
-
Reduction Steps: Conversion of the pyridine ring to the piperidine structure through catalytic hydrogenation .
-
Stereoselective Reactions: Methods to ensure the correct (3R,4R) stereochemistry, often involving chiral resolution steps .
-
Salt Formation: Conversion to the dihydrochloride salt using hydrochloric acid in suitable solvents .
Industrial Production Considerations
For large-scale production, several factors are optimized:
Applications in Pharmaceutical Development
(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride plays a crucial role in pharmaceutical development, particularly as an intermediate in the synthesis of therapeutic compounds.
Role in Drug Synthesis
The compound serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib . The specific stereochemistry of the molecule is essential for proper binding to enzyme active sites, which is critical for modulating autoimmune responses .
Tofacitinib, which relies on this intermediate in its synthesis pathway, is used in treating conditions such as:
-
Rheumatoid arthritis
-
Psoriatic arthritis
-
Ulcerative colitis
Quality Control Applications
Stereochemistry and Its Significance
The stereochemistry of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is a defining feature that significantly impacts its applications and properties.
Importance of Stereochemical Configuration
The (3R,4R) configuration is critical for several reasons:
-
Biological Activity: The specific spatial arrangement of atoms affects how the molecule interacts with biological targets.
-
Synthetic Value: This precise stereochemistry makes the compound valuable in creating enantiomerically pure pharmaceuticals.
-
Enzyme Inhibition: The stereochemical configuration influences the compound's ability to modulate enzyme activities, particularly in JAK inhibitor pathways.
Analytical Methods for Stereochemical Verification
Several techniques are employed to verify the stereochemical purity of the compound:
-
Chiral HPLC: Using specialized columns capable of resolving enantiomers.
-
NMR Spectroscopy: Analysis of coupling constants and NOE correlations to distinguish stereoisomers.
-
Polarimetry: Validation of optical rotation to confirm enantiomeric excess.
Stability Studies and Salt Form Comparison
Research has been conducted to compare the stability of different salt forms of (3R,4R)-N,4-dimethylpiperidin-3-amine, with significant findings regarding their relative storage stability.
Comparative Stability Analysis
Patent documentation reveals that the acetate salt form of the related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine demonstrates superior stability compared to the dihydrochloride salt . This finding has implications for the storage and shelf-life of the compound in various applications.
Research and Development Applications
Beyond its role in pharmaceutical production, (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride has significance in broader research applications.
Medicinal Chemistry Research
The compound serves as a valuable tool in medicinal chemistry investigations:
-
Structure-Activity Relationship Studies: It provides insights into how structural modifications affect biological activity.
-
Pharmacophore Development: The compound helps in identifying essential structural features needed for specific biological functions.
-
Enzyme Inhibition Studies: It facilitates research into mechanisms of enzyme inhibition, particularly in inflammatory pathways.
Synthetic Organic Chemistry Applications
In organic synthesis, the compound demonstrates utility as:
-
Chiral Building Block: Its defined stereochemistry makes it valuable for constructing more complex molecules with controlled stereochemistry.
-
Reaction Development: It serves as a model substrate for developing new synthetic methodologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume